molecular formula C11H13NO2S3 B5312037 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole

2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole

Cat. No. B5312037
M. Wt: 287.4 g/mol
InChI Key: NMEYNUIYTMROHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole (ESE-15) is a synthetic compound that has been found to exhibit anti-cancer properties. It is a member of the benzothiazole family of compounds, which have been extensively studied for their potential therapeutic applications. ESE-15 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole destabilizes these proteins, leading to their degradation and the induction of apoptosis in cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell cycle progression. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its specificity for cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. One area of interest is the development of more efficient synthesis methods for 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and related benzothiazole compounds. Another area of interest is the characterization of the molecular targets of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and the identification of biomarkers that can predict patient response to 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole as a cancer therapeutic agent.

Synthesis Methods

The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves a multi-step process that begins with the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-(2-hydroxyethylthio)benzothiazole. This intermediate is then reacted with sulfur trioxide and ethylamine to form 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.

Scientific Research Applications

2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent. Studies have shown that 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This mechanism of action involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to be effective against a range of cancer cell lines, including breast, prostate, and colon cancer cells.

properties

IUPAC Name

2-(2-ethylsulfonylethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-2-17(13,14)8-7-15-11-12-9-5-3-4-6-10(9)16-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYNUIYTMROHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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